![molecular formula C7H12N2O B2360174 1,6-Diazaspiro[3.5]nonan-2-ona CAS No. 1567085-15-7](/img/structure/B2360174.png)
1,6-Diazaspiro[3.5]nonan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C₇H₁₂N₂O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Aplicaciones Científicas De Investigación
1,6-Diazaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and mechanisms of action.
Mecanismo De Acción
Target of Action
The primary target of 1,6-Diazaspiro[3.5]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1,6-Diazaspiro[3.5]nonan-2-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 1,6-Diazaspiro[3.5]nonan-2-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1,6-Diazaspiro[3.5]nonan-2-one affects the RAS signaling pathway , which is involved in cellular proliferation and differentiation . The downstream effects of this inhibition are a decrease in oncogenic alteration and potentially a reduction in tumor growth .
Result of Action
The result of 1,6-Diazaspiro[3.5]nonan-2-one’s action is a dose-dependent antitumor effect . In a study using an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
Análisis Bioquímico
Biochemical Properties
1,6-Diazaspiro[3.5]nonan-2-one has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it interacts with the KRAS protein, which plays a key role in cellular proliferation and differentiation .
Cellular Effects
Given its interaction with the KRAS protein, it is likely that it influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 1,6-Diazaspiro[3.5]nonan-2-one involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to changes in gene expression and may involve enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has high metabolic stabilities in human and mouse liver microsomes .
Metabolic Pathways
Given its interaction with the KRAS protein, it is likely involved in pathways related to cellular proliferation and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[3.5]nonan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,6-Diazaspiro[3.5]nonan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may yield an alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diazaspiro[3.5]nonan-7-one
- 1,7-Diazaspiro[3.5]nonan-2-one
Uniqueness
1,6-Diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be suitable.
Propiedades
IUPAC Name |
1,8-diazaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZBGWQPZJOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)N2)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

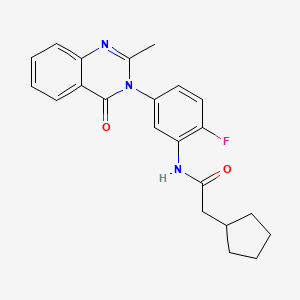
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)
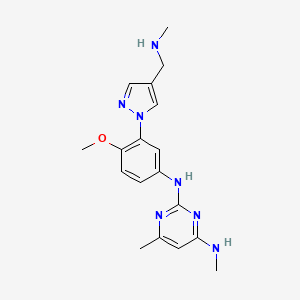
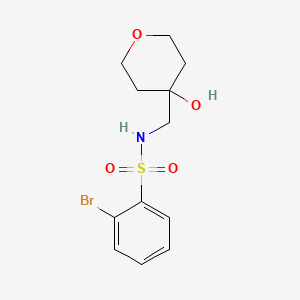
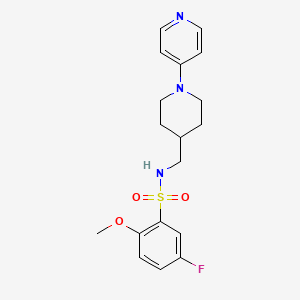
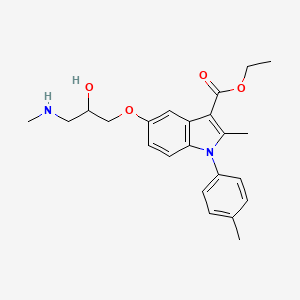
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)
![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)
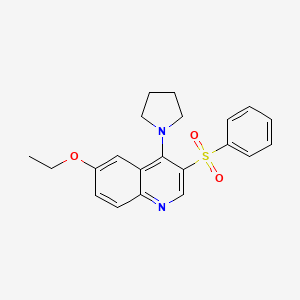
![2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2360110.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)
